molecular formula C27H27NO4 B2394126 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic Acid CAS No. 728919-92-4

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic Acid

Cat. No. B2394126
CAS RN: 728919-92-4
M. Wt: 429.516
InChI Key: DMJJRJTVYCLVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic Acid, also known as Fmoc-Ile(2-Cl)-OH, is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid isoleucine and is commonly used in peptide synthesis.

Mechanism Of Action

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic Acid(2-Cl)-OH acts as a building block in peptide synthesis. It is incorporated into the peptide sequence through peptide bond formation. The resulting peptide can then interact with biological targets through various mechanisms such as binding to receptors, enzymes, and proteins.
Biochemical and Physiological Effects:
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic Acid(2-Cl)-OH does not have any direct biochemical or physiological effects as it is not a drug. However, the peptides synthesized using 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic Acid(2-Cl)-OH may have various biochemical and physiological effects depending on their target and mechanism of action.

Advantages And Limitations For Lab Experiments

The advantages of using 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic Acid(2-Cl)-OH in lab experiments include its availability, high purity, and compatibility with standard peptide synthesis techniques. The limitations include its cost and the need for specialized equipment for peptide synthesis.

Future Directions

Future research on 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic Acid(2-Cl)-OH could focus on its application in the synthesis of peptides for specific biological targets. The development of new peptide libraries using 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic Acid(2-Cl)-OH could lead to the discovery of novel drugs and therapies. Additionally, research on the optimization of the synthesis method and purification techniques could lead to more efficient and cost-effective production of 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic Acid(2-Cl)-OH and related compounds.
In conclusion, 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic Acid(2-Cl)-OH is a valuable compound in scientific research, particularly in peptide synthesis. Its application in the production of bioactive peptides and peptide libraries has significant potential for drug discovery and development. Further research on the optimization of synthesis and purification techniques and the development of new peptide libraries could lead to exciting new discoveries in the field of biochemistry and pharmacology.

Synthesis Methods

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic Acid(2-Cl)-OH can be synthesized using standard peptide synthesis techniques. The synthesis involves the coupling of the Fmoc-protected isoleucine with 2-chloropropanoic acid, followed by deprotection of the Fmoc group. The final product is obtained through purification by chromatography. The purity of the compound can be verified using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Scientific Research Applications

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic Acid(2-Cl)-OH is widely used in peptide synthesis for the production of bioactive peptides. It is commonly used in the synthesis of peptides that target specific receptors, enzymes, and proteins. 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic Acid(2-Cl)-OH is also used in the synthesis of peptide libraries for drug discovery and development.

properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO4/c1-17(2)18-11-13-19(14-12-18)25(15-26(29)30)28-27(31)32-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,17,24-25H,15-16H2,1-2H3,(H,28,31)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJJRJTVYCLVAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.